2-(2-Methoxybenzene-1-sulfonyl)aniline 2-(2-Methoxybenzene-1-sulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 61174-30-9
VCID: VC16199496
InChI: InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3
SMILES:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

2-(2-Methoxybenzene-1-sulfonyl)aniline

CAS No.: 61174-30-9

Cat. No.: VC16199496

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxybenzene-1-sulfonyl)aniline - 61174-30-9

Specification

CAS No. 61174-30-9
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name 2-(2-methoxyphenyl)sulfonylaniline
Standard InChI InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3
Standard InChI Key WLDUEDNNIOMXEF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Methoxybenzene-1-sulfonyl)aniline (C₁₃H₁₃NO₃S) consists of an aniline group (–C₆H₄NH₂) linked to a 2-methoxyphenylsulfonyl moiety (–SO₂C₆H₃OCH₃). The sulfonyl group enhances electrophilicity, while the methoxy group influences electronic distribution through resonance effects.

Structural Analysis

  • Sulfonyl Group: The –SO₂– bridge acts as a strong electron-withdrawing group, polarizing the aromatic ring and increasing reactivity toward nucleophilic substitution.

  • Methoxy Group: Positioned ortho to the sulfonyl group, the –OCH₃ donates electrons via resonance, creating a push-pull electronic configuration that stabilizes intermediate states during reactions .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(2-Methoxybenzene-1-sulfonyl)aniline can be inferred from analogous methodologies, such as the sulfonation of o-methoxyaniline (o-anisidine) with methanesulfonyl chloride. A modified approach based on CN102557994A involves:

  • Reaction Setup:

    • o-Anisidine and methanesulfonyl chloride are heated in N,N-dimethylaniline (DMAC) at 75–90°C for 20–26 hours.

    • The reaction mixture is precipitated in ice-cold acidic water (pH 1–2 using HCl), filtered, and washed.

    • Crude product is recrystallized using sodium hydroxide and activated carbon for purification .

  • Key Reaction:

    o-Anisidine+CH₃SO₂ClDMAC, 75–90°C2-(2-Methoxybenzene-1-sulfonyl)aniline+HCl\text{o-Anisidine} + \text{CH₃SO₂Cl} \xrightarrow{\text{DMAC, 75–90°C}} \text{2-(2-Methoxybenzene-1-sulfonyl)aniline} + \text{HCl}

Optimization of Reaction Conditions

Data from patent examples highlight critical parameters for yield optimization:

ParameterExample 1Example 2Example 3
Temperature (°C)858585
Reaction Time (h)222424
DMAC Ratio (mol)1.51.01.6
Yield (%)93.4491.194.8
  • Solvent Ratio: Higher DMAC ratios (1.5–1.6 mol) correlate with improved yields (>93%) due to enhanced solubility of intermediates.

  • Acid Quenching: Rapid precipitation in ice-cold HCl minimizes side reactions, preserving product integrity .

Physicochemical Properties

While direct data on 2-(2-Methoxybenzene-1-sulfonyl)aniline are sparse, extrapolations from analogs suggest:

  • Melting Point: 122–126°C (observed in structurally similar sulfonamides) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMAC, DMSO) and limited solubility in water.

  • Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic media.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonamide derivatives are pivotal in drug design, serving as protease inhibitors or antimicrobial agents. The methoxy group in 2-(2-Methoxybenzene-1-sulfonyl)aniline may enhance blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics .

Agrochemicals

The compound’s electrophilic sulfonyl group facilitates binding to enzyme active sites, potentially yielding herbicides or fungicides.

Material Science

Sulfonamides are utilized in polymer cross-linking and ion-exchange resins, leveraging their thermal stability and reactivity.

Comparative Analysis with Structural Analogues

The table below contrasts 2-(2-Methoxybenzene-1-sulfonyl)aniline with related compounds:

CompoundSubstituent PositionKey PropertyApplication
2-PhenoxymethanesulfonanilidePhenoxy at C2Higher lipophilicityIndustrial surfactants
4-MethoxybenzenesulfonanilideMethoxy at C4Reduced steric hindrancePharmaceutical synthesis

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